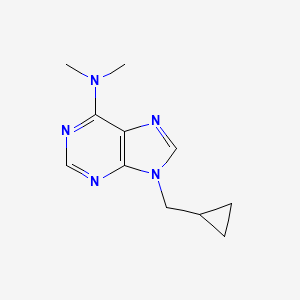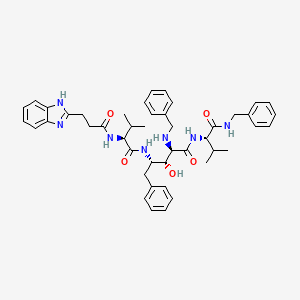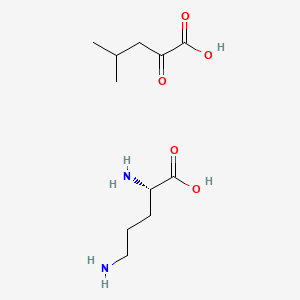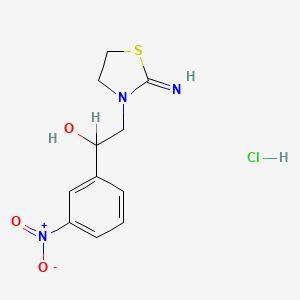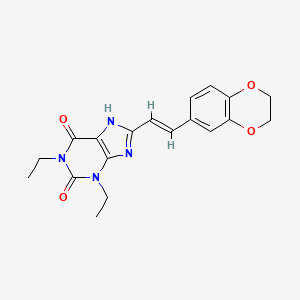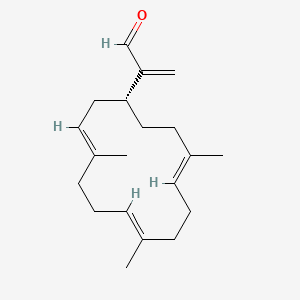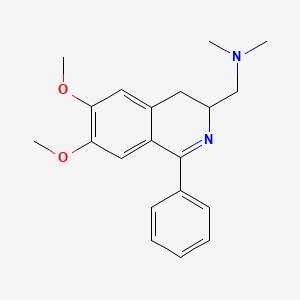
3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are widely distributed in nature and have diverse biological activities
准备方法
The synthesis of 3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine can be achieved through several synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound via the Pomeranz–Fritsch–Bobbitt cyclization .
化学反应分析
3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi for cyclization and methanesulfonic acid for Fischer indole synthesis . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of natural products and synthetic pharmaceuticals. Additionally, it has been evaluated for its potential as an influenza virus polymerase acidic endonuclease domain inhibitor and as a peripheral catechol-O-methyltransferase inhibitor for the treatment of Parkinson’s disease .
作用机制
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine involves its interaction with specific molecular targets and pathways. For example, as a catechol-O-methyltransferase inhibitor, it prevents the breakdown of catecholamines, thereby increasing their availability in the brain and improving symptoms of Parkinson’s disease .
相似化合物的比较
Similar compounds to 3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine include other isoquinoline derivatives such as 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid and 6,7-dimethoxy-1-(3,4,5-trimethoxy-benzyl)-3,4-dihydro-isoquinoline . These compounds share similar structural features but differ in their specific functional groups and biological activities.
属性
CAS 编号 |
83658-18-8 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C20H24N2O2/c1-22(2)13-16-10-15-11-18(23-3)19(24-4)12-17(15)20(21-16)14-8-6-5-7-9-14/h5-9,11-12,16H,10,13H2,1-4H3 |
InChI 键 |
SKMYOYDFGSNIFF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


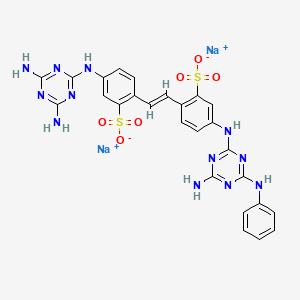
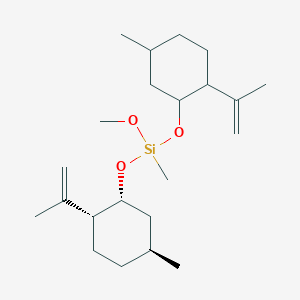
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)
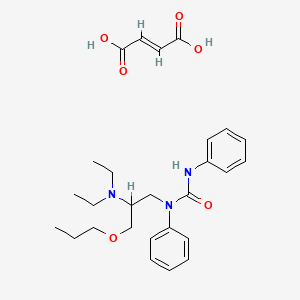
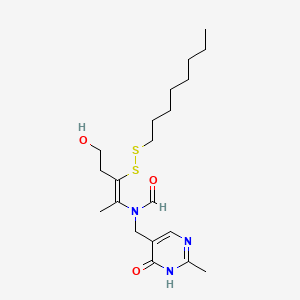
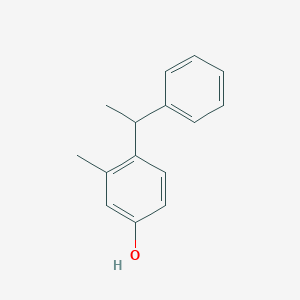
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
